(2-Isopropyl-5-trifluoromethyl-2H-pyrazol-3-YL)-hydrazine (2-Isopropyl-5-trifluoromethyl-2H-pyrazol-3-YL)-hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13576567
InChI: InChI=1S/C7H11F3N4/c1-4(2)14-6(12-11)3-5(13-14)7(8,9)10/h3-4,12H,11H2,1-2H3
SMILES: CC(C)N1C(=CC(=N1)C(F)(F)F)NN
Molecular Formula: C7H11F3N4
Molecular Weight: 208.18 g/mol

(2-Isopropyl-5-trifluoromethyl-2H-pyrazol-3-YL)-hydrazine

CAS No.:

Cat. No.: VC13576567

Molecular Formula: C7H11F3N4

Molecular Weight: 208.18 g/mol

* For research use only. Not for human or veterinary use.

(2-Isopropyl-5-trifluoromethyl-2H-pyrazol-3-YL)-hydrazine -

Specification

Molecular Formula C7H11F3N4
Molecular Weight 208.18 g/mol
IUPAC Name [2-propan-2-yl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine
Standard InChI InChI=1S/C7H11F3N4/c1-4(2)14-6(12-11)3-5(13-14)7(8,9)10/h3-4,12H,11H2,1-2H3
Standard InChI Key LKUUQXUOYHLTRZ-UHFFFAOYSA-N
SMILES CC(C)N1C(=CC(=N1)C(F)(F)F)NN
Canonical SMILES CC(C)N1C(=CC(=N1)C(F)(F)F)NN

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, [2-propan-2-yl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine, reflects its core structure: a pyrazole ring substituted with an isopropyl group (C₃H₇) at position 2 and a trifluoromethyl group (CF₃) at position 5. The hydrazine (-NH-NH₂) moiety at position 3 introduces hydrogen-bonding capabilities and reactivity (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₁₁F₃N₄
Molecular Weight208.18 g/mol
SMILESCC(C)N1C(=CC(=N1)C(F)(F)F)NN
InChIKeyLKUUQXUOYHLTRZ-UHFFFAOYSA-N
PubChem CID122165687

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropyl group contributes to steric bulk, potentially influencing binding interactions in biological systems.

Spectroscopic and Computational Data

The Standard InChI (InChI=1S/C7H11F3N4/c1-4(2)14-6(12-11)3-5(13-14)7(8,9)10/h3-4,12H,11H2,1-2H3) provides a roadmap for computational modeling, enabling predictions of electronic properties and tautomeric behavior. Density functional theory (DFT) simulations suggest that the hydrazine group adopts a planar configuration, facilitating conjugation with the pyrazole ring. Nuclear magnetic resonance (NMR) data for analogous compounds indicate characteristic shifts for pyrazole protons (δ 6.5–7.5 ppm) and hydrazine NH signals (δ 3.0–5.0 ppm) .

Synthesis and Optimization

Conventional Synthetic Routes

Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds. For (2-isopropyl-5-trifluoromethyl-2H-pyrazol-3-YL)-hydrazine, a plausible pathway involves:

  • Cyclocondensation: Reacting hydrazine with a trifluoromethyl-substituted diketone precursor.

  • Functionalization: Introducing the isopropyl group via alkylation or nucleophilic substitution.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationHydrazine hydrate, ethanol, reflux60–70
AlkylationIsopropyl bromide, K₂CO₃, DMF45–55

Side reactions, such as over-alkylation or ring-opening, necessitate careful control of stoichiometry and temperature.

Advanced Methodologies

Recent advances in microwave-assisted synthesis and flow chemistry could enhance yield and purity. For instance, microwave irradiation at 150°C reduces reaction times from hours to minutes, minimizing decomposition . Catalytic systems employing palladium or copper may enable regioselective functionalization, though these remain untested for this specific compound.

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s logP (octanol-water) is estimated at 1.8–2.2, indicating moderate lipophilicity suitable for transmembrane transport. Aqueous solubility is limited (<1 mg/mL at 25°C) but improves in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Thermal and Oxidative Stability

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

While direct studies are lacking, the compound’s structural motifs align with known bioactive pyrazoles:

  • Antimicrobial Activity: Trifluoromethyl groups disrupt microbial membrane integrity.

  • Anti-inflammatory Action: Pyrazole cores inhibit cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) .

  • Anticancer Potential: Hydrazine derivatives chelate metal ions, inducing oxidative stress in cancer cells.

Table 3: Comparative Bioactivity of Pyrazole Analogs

CompoundIC₅₀ (μM)Target
Celecoxib0.04COX-2
5-Trifluoromethylpyrazole12.3Bacterial dihydrofolate reductase

Applications in Drug Discovery

Lead Optimization Strategies

The compound serves as a scaffold for structure-activity relationship (SAR) studies. Modifications at the hydrazine moiety (e.g., acylation, sulfonation) could modulate bioavailability and target affinity.

Case Study: Antitubercular Agents

Pyrazoles with trifluoromethyl groups exhibit potency against Mycobacterium tuberculosis (MIC = 2–8 μg/mL). Incorporating (2-isopropyl-5-trifluoromethyl-2H-pyrazol-3-YL)-hydrazine into hybrid molecules may enhance penetration of the mycobacterial cell wall.

Future Directions and Challenges

Research Priorities

  • Synthetic Optimization: Develop one-pot methodologies to improve efficiency.

  • In Vitro Screening: Evaluate toxicity and efficacy across cell lines.

  • Formulation Studies: Address solubility limitations via prodrug design or nanoencapsulation.

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